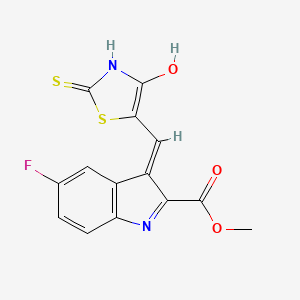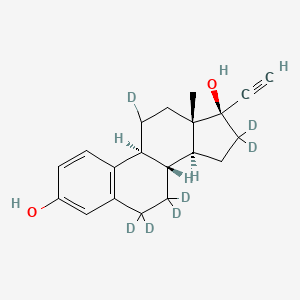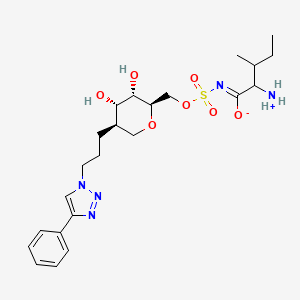
Isoleucyl tRNA synthetase-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoleucyl tRNA synthetase-IN-1 is a compound that inhibits the enzyme isoleucyl-transfer RNA synthetase. This enzyme is crucial for the aminoacylation of transfer RNA with the amino acid isoleucine, a process essential for protein synthesis. The inhibition of this enzyme can disrupt protein synthesis, making this compound a valuable tool in scientific research and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isoleucyl tRNA synthetase-IN-1 involves several steps, including the activation of the enzyme’s cognate substrate L-isoleucine and the minimally distinct L-valine in the first aminoacylation step. The enzyme then rapidly hydrolyzes only the valylated products in a second “editing” step . The reaction conditions typically involve the use of specific buffers, temperature control, and the presence of necessary cofactors to ensure the correct folding and activity of the enzyme.
Industrial Production Methods
Industrial production of this compound may involve recombinant DNA technology to express the enzyme in suitable host cells such as Escherichia coli. The enzyme can then be purified using chromatographic techniques and used in the synthesis of the inhibitor. The production process must ensure high purity and activity of the enzyme to achieve effective inhibition.
Análisis De Reacciones Químicas
Types of Reactions
Isoleucyl tRNA synthetase-IN-1 undergoes several types of reactions, including:
Aminoacylation: The enzyme activates L-isoleucine and transfers it to transfer RNA.
Hydrolysis: The enzyme hydrolyzes valylated products in the editing step.
Common Reagents and Conditions
Common reagents used in these reactions include L-isoleucine, L-valine, adenosine triphosphate, and specific buffers to maintain the pH and ionic strength required for enzyme activity. The reactions are typically carried out at controlled temperatures to ensure optimal enzyme function.
Major Products Formed
The major products formed from these reactions include aminoacylated transfer RNA and hydrolyzed valylated products. These products are essential for the accurate translation of genetic information during protein synthesis.
Aplicaciones Científicas De Investigación
Isoleucyl tRNA synthetase-IN-1 has several scientific research applications, including:
Chemistry: It is used to study the mechanisms of aminoacylation and editing in protein synthesis.
Biology: It helps in understanding the role of isoleucyl-transfer RNA synthetase in cellular processes and its regulation.
Medicine: It has potential therapeutic applications in treating diseases caused by the disruption of protein synthesis, such as bacterial infections and certain genetic disorders.
Industry: It is used in the production of recombinant proteins and in the development of new antibiotics targeting aminoacyl-transfer RNA synthetases.
Mecanismo De Acción
Isoleucyl tRNA synthetase-IN-1 exerts its effects by inhibiting the enzyme isoleucyl-transfer RNA synthetase. The enzyme activates L-isoleucine and transfers it to transfer RNA in the first aminoacylation step. In the second “editing” step, the enzyme hydrolyzes valylated products. The inhibitor binds to the enzyme, preventing it from catalyzing these reactions and thereby disrupting protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Mupirocin: An antibiotic that inhibits bacterial isoleucyl-transfer RNA synthetase.
Thienopyrimidines: Compounds that inhibit cytoplasmic isoleucyl-transfer RNA synthetase and have antimalarial activity.
Reveromycin A: Another inhibitor of isoleucyl-transfer RNA synthetase.
Uniqueness
Isoleucyl tRNA synthetase-IN-1 is unique in its specific inhibition of isoleucyl-transfer RNA synthetase, making it a valuable tool for studying the enzyme’s role in protein synthesis and its potential therapeutic applications. Unlike other inhibitors, it may offer distinct binding properties and mechanisms of action, providing insights into the enzyme’s function and regulation.
Propiedades
Fórmula molecular |
C23H35N5O7S |
|---|---|
Peso molecular |
525.6 g/mol |
Nombre IUPAC |
(1Z)-2-azaniumyl-N-[[(2R,3S,4S,5R)-3,4-dihydroxy-5-[3-(4-phenyltriazol-1-yl)propyl]oxan-2-yl]methoxysulfonyl]-3-methylpentanimidate |
InChI |
InChI=1S/C23H35N5O7S/c1-3-15(2)20(24)23(31)26-36(32,33)35-14-19-22(30)21(29)17(13-34-19)10-7-11-28-12-18(25-27-28)16-8-5-4-6-9-16/h4-6,8-9,12,15,17,19-22,29-30H,3,7,10-11,13-14,24H2,1-2H3,(H,26,31)/t15?,17-,19-,20?,21+,22-/m1/s1 |
Clave InChI |
DNOFFMHVFVIEIH-YEPMMFEYSA-N |
SMILES isomérico |
CCC(C)C(/C(=N/S(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](CO1)CCCN2C=C(N=N2)C3=CC=CC=C3)O)O)/[O-])[NH3+] |
SMILES canónico |
CCC(C)C(C(=NS(=O)(=O)OCC1C(C(C(CO1)CCCN2C=C(N=N2)C3=CC=CC=C3)O)O)[O-])[NH3+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


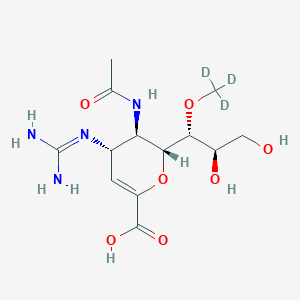
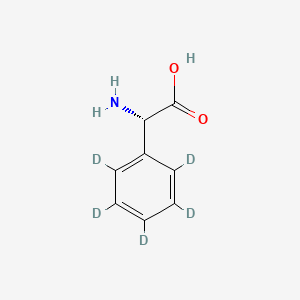
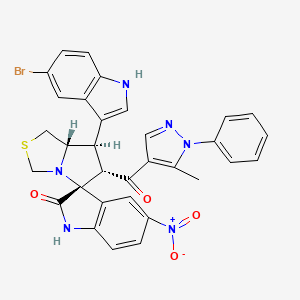
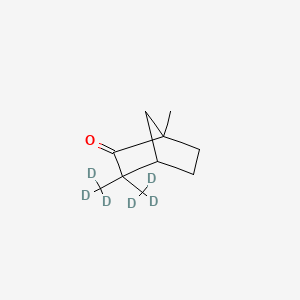

![1-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B12416912.png)
![13-[2-carboxy-3,4,6-trichloro-5-[2-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]amino]-2-oxoethyl]sulfanylphenyl]-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaene-4,22-disulfonate;triethylazanium](/img/structure/B12416916.png)
![disodium;(4R)-4-[(3R,5R,10S,13R,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12416918.png)

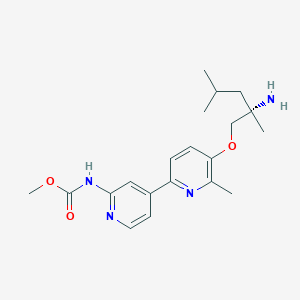
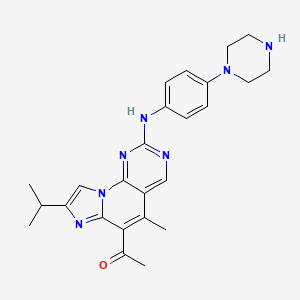
![2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B12416956.png)
